3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide
Overview
Description
“3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide” is a chemical compound with the CAS Number: 1372452-60-2 . It has a molecular weight of 201.25 .
Molecular Structure Analysis
The IUPAC name for this compound is “3-[(1S)-1-hydroxyethyl]benzenesulfonamide” and its InChI Code is "1S/C8H11NO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m0/s1" . The InChI key is "PTCFLPVOXDDUJB-LURJTMIESA-N" .
Physical And Chemical Properties Analysis
The molecular weight of “3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide” is 201.25 . Unfortunately, other specific physical and chemical properties like density, boiling point, etc., are not available in the retrieved data.
Scientific Research Applications
Analytical Approaches to Degradation
One significant area of research is the study of sulfonamide degradation in aqueous solutions, particularly through advanced oxidation processes (AOPs) that involve hydroxyl radicals. These studies aim to understand the chemical behavior and breakdown of sulfonamides in environmental and laboratory settings. For instance, the degradation of sulfonamide antibiotics via irradiation with ionizing radiation demonstrates the initial hydroxyl radical addition to the benzene ring, leading to various degradation pathways, including hydroxylation and ring opening (Sági et al., 2015).
Structural and Spectroscopic Analysis
Research on sulfonamides also extends to their structural and spectroscopic analysis, aiming to elucidate their physical and chemical characteristics. For example, the investigation of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide involved a comprehensive analysis using FT-IR, NMR, UV–Vis, and X-ray single crystal techniques to characterize the compound's structure and properties (Ceylan et al., 2015).
Biological Activity Studies
Another crucial research domain for sulfonamides is their biological activity. Studies have explored their potential as antimicrobial, antifungal, and anticancer agents. For instance, new organosulfur metallic compounds derived from sulfonamides have been synthesized and evaluated for their antimicrobial activity against various fungal and bacterial species, showing that chelation with metals can enhance bioactivity due to charge transfer phenomena (Hassan et al., 2021).
Carbonic Anhydrase Inhibition
Sulfonamides have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, highlighting their potential therapeutic applications. Research on aromatic sulfonamide inhibitors has revealed their nanomolar potency against several carbonic anhydrase isoforms, showcasing the structure-activity relationship crucial for designing effective inhibitors (Supuran et al., 2013).
Polymorphism and Crystal Design
The study of polymorphism in aromatic sulfonamides, particularly those with fluorine groups, has provided insights into how molecular modifications affect crystal structures and stability. This research is vital for the pharmaceutical industry, where polymorphism can influence drug efficacy and stability (Terada et al., 2012).
properties
IUPAC Name |
3-[(1S)-1-hydroxyethyl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCFLPVOXDDUJB-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)S(=O)(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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